Dibutylammonium Acetate

Catalog No.
S1493852
CAS No.
19070-91-8
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylammonium Acetate

CAS Number

19070-91-8

Product Name

Dibutylammonium Acetate

IUPAC Name

dibutylazanium;acetate

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N

SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Synonyms

N-Butyl-1-butanamine Acetate; Dibutylamine Acetate; Acetic Acid Dibutylamine Salt

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

DBAA is primarily synthesized for use as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) []. In LC-MS, Dbaa can improve the detection sensitivity of certain analytes, particularly those that are negatively charged or have poor solubility in the mobile phase [].


Molecular Structure Analysis

The Dbaa molecule consists of two key parts:

  • Dibutylammonium cation (C8H18N+)

    This positively charged ion has a central nitrogen atom bonded to four butyl groups (CH3CH2CH2CH2-).

  • Acetate anion (CH3COO-)

    This negatively charged ion comprises a carbonyl group (C=O) bonded to a methyl group (CH3) and an oxygen atom with a negative charge.

The positively charged nitrogen and the negatively charged oxygen form an ionic bond, creating the Dbaa molecule. The butyl groups on the nitrogen atom contribute to the overall hydrophobic nature of the molecule [].


Chemical Reactions Analysis

The primary application of Dbaa is in ion-pairing reactions during LC-MS analysis. Here, Dbaa interacts with negatively charged analytes, forming ion pairs that are more readily separated by the LC column and more easily detected by the mass spectrometer [].

(CH3CH2CH2CH2)2NH + CH3COOH -> (CH3CH2CH2CH2)2NH2+CH3COO- (Dibutylammonium Acetate)


Physical And Chemical Properties Analysis

  • Physical state: Likely a liquid or solid at room temperature.
  • Solubility: More soluble in organic solvents than in water due to the presence of the butyl groups.
  • Melting point and boiling point: Data not readily available.
  • Stability: Expected to be relatively stable at room temperature.

Mechanism of Action in LC-MS

In LC-MS, Dbaa acts as an ion-pairing reagent. Analytes with negative charges can interact with the positively charged dibutylammonium cation of Dbaa through electrostatic forces. This interaction creates an ion pair that is more hydrophobic than the individual analyte. As a result, the ion pair elutes from the LC column with a different retention time compared to the free analyte, improving separation []. Additionally, the ion pair formation can enhance the analyte's volatility and improve its detection by the mass spectrometer [].

  • Acidity: Acetic acid is a mild irritant. Avoid contact with skin and eyes.
  • Flammability: Likely flammable based on the presence of the butyl groups.
  • Unknown toxicity: Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Ion-Pairing Agent in Chromatography:

  • Dbaa acts as an ion-pairing agent in ion-pair chromatography (IPC), a type of chromatography technique used to separate ionic compounds.
  • In IPC, Dbaa interacts with ionic compounds, forming neutral ion pairs. These neutral ion pairs can then be separated using reversed-phase chromatography, a common method for separating various compounds.
  • The use of Dbaa as an ion-pairing agent can improve the separation of ionic compounds that are difficult to separate using traditional reversed-phase chromatography alone. This is because Dbaa alters the hydrophobicity (affinity for water) of the ionic compounds, allowing for better interaction with the stationary phase in the chromatography column.

Here are some sources for further information on Dbaa as an ion-pairing agent:

  • Sigma-Aldrich:
  • VWR

Facilitator of Mass Spectrometry Analysis:

  • Dbaa can also be used to facilitate the analysis of certain compounds using mass spectrometry (MS).
  • Similar to its function in IPC, Dbaa can help ionize carbohydrate fragments, making them more volatile and easier to detect by MS.
  • This is particularly useful for analyzing carbohydrates, which are typically challenging to analyze directly by MS due to their polarity and lack of volatility.

Here is a source for further information on Dbaa in MS analysis:

  • Merck Life Science Indonesia:

Dates

Modify: 2023-08-15

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